molecular formula C8H14Cl2N2S B1396429 [(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-amine dihydrochloride CAS No. 1332528-46-7

[(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-amine dihydrochloride

Cat. No. B1396429
M. Wt: 241.18 g/mol
InChI Key: VZOYZBDAYQKDPU-UHFFFAOYSA-N
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Description

“[(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-amine dihydrochloride” is a chemical compound with the molecular formula C8H12N2S . It has a molecular weight of 168.26 g/mol . This compound is used for pharmaceutical testing and is considered a high-quality reference standard for accurate results .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

The compound is likely to have properties similar to other thiazole derivatives. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

Synthesis and Structural Studies

  • Enantiomerically Pure Thiazole Derivatives : Gebert and Heimgartner (2002) synthesized enantiomerically pure 1,3-thiazole derivatives, which are structurally related to [(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-amine dihydrochloride. Their research focused on the stereoselective cycloaddition reactions to create optically active spirocyclic cycloadducts (Gebert & Heimgartner, 2002).

  • Thiazole Derivatives with Anticancer Properties : Nofal et al. (2014) synthesized benzimidazole–thiazole derivatives, highlighting the potential of thiazole compounds in anticancer applications. Their work demonstrated the cytotoxic activity of these derivatives against cancer cell lines (Nofal et al., 2014).

Biological Activity and Applications

  • Antimicrobial Activity of Thiazole Compounds : Abdelhamid et al. (2010) investigated the antimicrobial activity of thiazole derivatives. Their study contributes to understanding the biological efficacy of thiazole compounds, including those structurally similar to [(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-amine dihydrochloride (Abdelhamid et al., 2010).

  • Cyclin-Dependent Kinase Inhibitors for Cancer Treatment : McIntyre et al. (2010) synthesized thiazolopyrimidine analogues as cyclin-dependent kinase inhibitors, a crucial target in cancer therapy. This research is relevant for understanding the potential therapeutic applications of similar thiazole compounds (McIntyre et al., 2010).

properties

IUPAC Name

(2-cyclopropyl-4-methyl-1,3-thiazol-5-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S.2ClH/c1-5-7(4-9)11-8(10-5)6-2-3-6;;/h6H,2-4,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOYZBDAYQKDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2CC2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-amine dihydrochloride
Reactant of Route 2
[(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-amine dihydrochloride
Reactant of Route 3
[(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-amine dihydrochloride
Reactant of Route 4
[(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-amine dihydrochloride
Reactant of Route 5
[(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-amine dihydrochloride
Reactant of Route 6
[(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-amine dihydrochloride

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